molecular formula C22H23N3O4 B2603740 [(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 892308-41-7

[(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2603740
CAS No.: 892308-41-7
M. Wt: 393.443
InChI Key: ZPEGAEDZTKFCFK-UHFFFAOYSA-N
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Description

The compound [(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate belongs to the 1,8-naphthyridine class, a heterocyclic scaffold known for diverse pharmacological applications. Its structure features:

  • 1-Ethyl group at position 1.
  • 7-Methyl group at position 5.
  • [(3-Ethylphenyl)carbamoyl]methyl ester at position 2.

Properties

IUPAC Name

[2-(3-ethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-4-15-7-6-8-16(11-15)24-19(26)13-29-22(28)18-12-25(5-2)21-17(20(18)27)10-9-14(3)23-21/h6-12H,4-5,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEGAEDZTKFCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)COC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the carbamoyl group and the ethyl and methyl substituents. Common reagents used in these reactions include ethylating agents, methylating agents, and carbamoylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated synthesis, real-time monitoring, and purification processes to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres. Substitution reactions often involve the use of catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

Overview

The compound [(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic molecule belonging to the class of naphthyridine derivatives. Its unique structure, featuring a carbamoyl group and a naphthyridine core, suggests significant potential in various scientific fields, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its biological activity. Key areas of research include:

  • Anticancer Activity : Studies suggest that compounds like this compound may inhibit enzymes involved in cell proliferation and DNA synthesis, making them candidates for cancer treatment .
  • Antimicrobial Properties : Research indicates that naphthyridine derivatives can exhibit significant antimicrobial activity against various pathogens, thus highlighting their potential in developing new antibiotics or antifungal agents .

Organic Synthesis

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its versatility allows it to be used in the production of more complex molecules, which can be beneficial in drug development and material science .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of naphthyridine derivatives similar to this compound. The research demonstrated that these compounds could inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth in vitro and in vivo models .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of naphthyridine derivatives against resistant strains of bacteria. The study found that certain modifications to the naphthyridine structure significantly enhanced antibacterial activity, suggesting that compounds like this compound could be developed into new therapeutic agents for treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of [(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The biological and chemical properties of 1,8-naphthyridines are highly substituent-dependent. Below is a comparative analysis:

Compound Name R1 R3 R7 Key Properties/Activities Reference
Target Compound Ethyl [(3-Ethylphenyl)carbamoyl]methyl ester Methyl Enhanced lipophilicity; potential antimicrobial/kinase inhibition (inferred from analogs)
Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate Ethyl Ethyl ester Methyl Intermediate for bromination; lower bioavailability
7-Benzyl-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid Ethyl Carboxylic acid Benzyl Potent locomotor stimulant; catecholamine-dependent mechanism
Organotin (IV) derivatives of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) Ethyl Organotin complexes (e.g., R3SnL) Methyl Antifungal/antibacterial activity; enhanced efficacy vs. parent carboxylate
1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-piperazinylquinoline-1,8-naphthyridine-3-carboxylic acid 3-Chloro-2-fluorobenzyl Carboxylic acid Piperazinylquinoline Anticancer activity (inferred from structural analogs)

Key Observations :

  • Position 1 : Alkyl or arylalkyl groups (e.g., ethyl, benzyl) modulate steric bulk and metabolic stability. Ethyl groups balance lipophilicity and synthetic accessibility .
  • Position 3 : Ester or carboxylic acid groups influence solubility. Carbamoyl esters (as in the target compound) may enhance membrane permeability compared to carboxylates .
  • Position 7 : Methyl or benzyl groups affect electronic properties; bulkier substituents (e.g., benzyl) may enhance receptor binding but reduce solubility .

Comparison with Analogous Pathways :

  • Nalidixic acid derivatives: Require hydrolysis of ethyl esters to carboxylic acids, followed by organotin complexation for enhanced bioactivity .
  • Anticancer analogs : Employ palladium-catalyzed coupling to introduce aryl/heteroaryl groups at position 7 .
Antimicrobial Activity
  • Organotin derivatives: Exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli, surpassing parent carboxylates due to tin’s electrophilic character .
  • Target compound : Expected to show moderate activity (inferred from carbamoyl ester’s lipophilicity), but direct data are lacking.
Central Nervous System (CNS) Effects
  • 7-Benzyl derivative (NCA): Acts as a locomotor stimulant via norepinephrine modulation, unlike d-amphetamine’s dopamine-centric mechanism .

Structural and Crystallographic Insights

  • Crystallography: Tools like SHELX and ORTEP have been used to resolve analogs (e.g., methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate monohydrate), confirming planar naphthyridine cores and hydrogen-bonding networks .
  • Conformational flexibility : The carbamoyl ester in the target compound may adopt multiple rotamers, influencing receptor interactions .

Biological Activity

The compound [(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This article explores its potential pharmacological properties, synthesis methods, and biological mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N3O4C_{21}H_{24}N_{3}O_{4}, with a molecular weight of approximately 396.43 g/mol. The structure includes a naphthyridine core, which is associated with various therapeutic effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Carbamoylation : Introduction of the carbamoyl group to the naphthyridine framework.
  • Methylation : Methyl groups are added to enhance biological activity.
  • Esterification : Formation of the carboxylate moiety is crucial for solubility and bioavailability.

Biological Activity

Research indicates that naphthyridine derivatives exhibit a broad spectrum of biological activities, including:

  • Antibacterial Activity : Naphthyridines have shown efficacy against various Gram-positive and Gram-negative bacteria.
  • Antitumor Properties : Some studies suggest potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntibacterialInhibition of DNA gyrase ,
AntitumorInduction of apoptosis and inhibition of proliferation ,
Anti-inflammatoryInhibition of cytokine release

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound inhibited bacterial growth in vitro, particularly against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
  • Antitumor Activity : In a preclinical model, the compound exhibited significant tumor reduction in xenograft models, suggesting potential for further development as an anticancer agent.

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors:

  • DNA Gyrase Inhibition : Similar compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
  • Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells by affecting cyclin-dependent kinases (CDKs).

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